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molecular formula C20H14Cl2N2O4 B8691343 2,5-Bis(p-chloroanilino)terephthalic acid CAS No. 41680-76-6

2,5-Bis(p-chloroanilino)terephthalic acid

Cat. No. B8691343
M. Wt: 417.2 g/mol
InChI Key: LVTSHUZPPLHMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05713999

Procedure details

To 300 g of polyphosphoric acid (117% phosphoric acid) heated at 80° C. was added 0.5 g N,N-diethylaminopropyl perylenesulfonamide (prepared according to U.S. Pat. No. 4,310,359) followed by 50 g of 2,5-di(4-chloroanilino)terephthalic acid added over a period of 40 minutes, the temperature being maintained below 110° C. by adjustment of the addition rate. The mixture was heated at 113° C. for 4.5 hours. After the melt was cooled to 92° C., the acid strength was adjusted to 111% by the dropwise addition of phosphoric acid. The resultant melt was slowly poured into 525 g of methanol, the temperature being maintained below 64° C. by external cooling and adjustment of melt addition rate. The slurry was heated at reflux for one hour, cooled to below 60° C., diluted with water, filtered, and washed until acid free. The presscake was dried to obtain 43.8 g of crude dichloroquinacridone, which was then salt ground for three hours using 306 g of a microsized salt and 54.6 g of a glycol. The salt was extracted using a slightly alkaline water slurry at 65° C. for one hour. After the slurry was filtered, the presscake was reslurried in slightly acidic water and held at 65° C. for one hour. The solid component was collected by filtration and washed with water. The wet cake can be dried or used as is for specific applications. Here, the wet cake was dried in an oven at 60° C. to give approximately 43 g of 2,9-dichloroquinacridone as a magenta pigment.
[Compound]
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
Reaction Step Four
[Compound]
Name
microsized salt
Quantity
306 g
Type
reactant
Reaction Step Five
[Compound]
Name
glycol
Quantity
54.6 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
N,N-diethylaminopropyl perylenesulfonamide
Quantity
0.5 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:28]=[CH:27][C:5]([NH:6][C:7]2[CH:15]=[C:14]([C:16]([OH:18])=O)[C:13]([NH:19][C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=3)=[CH:12][C:8]=2[C:9]([OH:11])=O)=[CH:4][CH:3]=1.P(=O)(O)(O)O.CO>O.C(NN(NCC)S(C1C2=C3C(C4C5C(=CC=CC2=5)C=CC=4)=CC=CC3=CC=1CCC)(=O)=O)C>[CH:3]1[C:2]([Cl:1])=[CH:28][C:27]2[C:9]([C:8]3[C:7]([NH:6][C:5]=2[CH:4]=1)=[CH:15][C:14]1[C:16]([C:21]2[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=2[NH:19][C:13]=1[CH:12]=3)=[O:18])=[O:11]

Inputs

Step One
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(NC2=C(C(=O)O)C=C(C(=C2)C(=O)O)NC2=CC=C(C=C2)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
525 g
Type
reactant
Smiles
CO
Step Five
Name
microsized salt
Quantity
306 g
Type
reactant
Smiles
Step Six
Name
glycol
Quantity
54.6 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
N,N-diethylaminopropyl perylenesulfonamide
Quantity
0.5 g
Type
catalyst
Smiles
C(C)NN(S(=O)(=O)C1=C(C=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)CCC)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
113 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
added over a period of 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 110° C. by adjustment of the addition rate
TEMPERATURE
Type
TEMPERATURE
Details
After the melt was cooled to 92° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained below 64° C.
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling
ADDITION
Type
ADDITION
Details
adjustment of melt addition rate
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 60° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed until acid free
CUSTOM
Type
CUSTOM
Details
The presscake was dried
CUSTOM
Type
CUSTOM
Details
to obtain 43.8 g of crude dichloroquinacridone, which
EXTRACTION
Type
EXTRACTION
Details
The salt was extracted
CUSTOM
Type
CUSTOM
Details
at 65° C.
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After the slurry was filtered
WAIT
Type
WAIT
Details
held at 65° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid component was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The wet cake can be dried
CUSTOM
Type
CUSTOM
Details
Here, the wet cake was dried in an oven at 60° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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